3-Chlorobiphenyl

Catalog No.
S1538997
CAS No.
2051-61-8
M.F
C12H9Cl
M. Wt
188.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chlorobiphenyl

CAS Number

2051-61-8

Product Name

3-Chlorobiphenyl

IUPAC Name

1-chloro-3-phenylbenzene

Molecular Formula

C12H9Cl

Molecular Weight

188.65 g/mol

InChI

InChI=1S/C12H9Cl/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H

InChI Key

NMWSKOLWZZWHPL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)Cl

Solubility

1.92e-05 M
Miscible in non-polar organic solvents.
Solubility in water varies because Aroclors are variable mixtures.
In water, 3516 ppb
In water, 200 ug/L at 25 °C
Average water solubility 0.59 ppm

Synonyms

3-Chloro-1.1-biphenyl, BZ# 2

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)Cl
  • Biodegradation Studies

    Researchers use 3-CB to investigate the metabolic pathways employed by bacteria and other microbes to break down PCBs. By understanding how microbes degrade 3-CB, scientists can gain insights into the mechanisms for PCB biodegradation. This knowledge can be applied to develop or improve bioremediation strategies for cleaning up PCB-contaminated environments [].

  • Engineering Degrading Microorganisms

    3-CB can be used as a selective agent to isolate and enrich microbial strains with the ability to degrade PCBs. By culturing microbes on 3-CB as a sole carbon source, researchers can select for strains with the necessary enzymatic machinery to break down chlorinated biphenyls. These isolated strains can then be further studied for their PCB degradation potential and potentially used in bioremediation applications [].

  • Understanding Enzyme Function

    Enzymes play a crucial role in microbial degradation of 3-CB and PCBs. Research with 3-CB can help elucidate the specific enzymes involved in the degradation pathway and their mechanisms of action. This knowledge can be used to develop methods for enhancing the biodegradation process or engineering more efficient microbes for PCB remediation [].

3-Chlorobiphenyl, also known as m-Chlorobiphenyl or PCB 2, is a chlorinated biphenyl compound with the molecular formula C₁₂H₉Cl and a molecular weight of 188.65 g/mol. It features a chlorine atom substituted at the meta position of the biphenyl structure, which consists of two phenyl rings connected by a single bond. This compound is part of a larger class known as polychlorinated biphenyls, which are recognized for their chemical stability and resistance to degradation in the environment. 3-Chlorobiphenyl appears as a pale-yellow viscous liquid and is insoluble in water but soluble in organic solvents .

Typical of chlorinated compounds. It can be oxidized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. The specific metabolic pathways include:

  • Hydroxylation: This process converts 3-chlorobiphenyl into hydroxylated derivatives, such as 3-hydroxybiphenyl.
  • Dechlorination: Under certain conditions, chlorine atoms can be removed, resulting in less chlorinated biphenyls or biphenyl itself.
  • Conjugation Reactions: Hydroxylated metabolites may undergo further conjugation with sulfate or glucuronide groups, enhancing their polarity for excretion .

The biological activity of 3-chlorobiphenyl is notable due to its potential toxicological effects. It has been implicated in various adverse health outcomes, including endocrine disruption and carcinogenicity. The compound can act as an agonist for the aryl hydrocarbon receptor, influencing gene expression and cellular responses. Its metabolites may also exhibit varying degrees of toxicity depending on their structure and concentration .

3-Chlorobiphenyl can be synthesized through multiple methods, including:

  • Direct Chlorination: Biphenyl is reacted with chlorine gas under controlled conditions to yield chlorinated biphenyls, including 3-chlorobiphenyl.
  • Electrophilic Substitution: This method involves the substitution of hydrogen atoms on the biphenyl structure with chlorine atoms using chlorinating agents.
  • Metathesis Reactions: Utilizing transition metal catalysts to facilitate the exchange of halogen groups between different biphenyl derivatives .

  • Environmental Chemistry: Understanding the behavior and degradation pathways of polychlorinated biphenyls in ecosystems.
  • Toxicology Research: Investigating the health impacts of chlorinated compounds on humans and wildlife.
  • Analytical Chemistry: Used as a standard in chromatographic methods for detecting polychlorinated biphenyls in environmental samples

    Studies have shown that 3-chlorobiphenyl interacts with various biological systems, particularly through metabolic pathways involving cytochrome P450 enzymes. These interactions lead to the formation of hydroxylated metabolites that can exhibit different biological activities compared to the parent compound. Research indicates that these metabolites may be involved in oxidative stress responses and cellular signaling pathways .

3-Chlorobiphenyl shares structural similarities with other chlorinated biphenyls. Here are some comparable compounds:

Compound NameStructure TypeChlorination PatternUnique Features
4-ChlorobiphenylChlorinated biphenylPara-chloroHigher toxicity due to ortho-substitution effects
2-ChlorobiphenylChlorinated biphenylOrtho-chloroMore rapid biodegradation compared to meta-substituted congeners
3,3'-DichlorobiphenylDichlorinated biphenylTwo meta-chloroExhibits dioxin-like properties affecting receptor binding

Uniqueness of 3-Chlorobiphenyl:

  • Its specific meta-chloro substitution influences its metabolic pathways and biological interactions differently compared to ortho or para-substituted congeners.
  • It is less toxic than some higher chlorinated biphenyls but still poses significant environmental and health risks due to its persistence and bioaccumulation potential.

Physical Description

Pcb-1221 is a viscous oily liquid. (NTP, 1992)

Color/Form

... Colorless mobile oil
Lower chlorinated Aroclors (1221, 1232, 1016, 1242, and 1248) are colorless mobile oils. Increasing chlorine content results in mixtures taking on the consistency of viscous liquids (Aroclor 1254) or sticky resins (Aroclors 1260 and 1262). Arclors 1268 and 1270 are white powders.

XLogP3

4.6

Boiling Point

527 to 608 °F at 760 mm Hg (NTP, 1992)
284.5 °C

Flash Point

286 °F (NTP, 1992)
141-150 °C (Cleveland open cup)

Density

1.4 (NTP, 1992)
1.182-1.192 at 15.5 °C

LogP

4.58 (LogP)
log Kow = 4.09 (for lowest chlorinated PCB present in significant quantity)

Odor

PRACTICALLY ODORLESS

Melting Point

16.0 °C
1 °C

UNII

WLQ4633SJY

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

One proposed molecular target for PCB disruption of calcium homeostasis that may be involved in neurological and neurodevelopmental effects is ryanodine-sensitive Ca+2 channels. Commercial PCB mixtures with intermediate to high degrees of chlorination (Aroclors 1248, 1254, and 1260) enhanced ryanodine binding to calcium release channels in sarcoplasmic reticulum membranes from skeletal or cardiac rabbit muscles, and mixtures with lower (Aroclors 1221, 1232) or higher (Aroclor 1268) chlorination showed little enhancement.
Studies with inbred mice strains differing in Ah-receptor responsiveness indicate that immunosuppression from PCB mixtures involves Ah-receptor mediation, but there is evidence that other mechanisms also may contribute to PCB-induced immunological effects. Illustrating the importance of Ah-receptor mediation for some PCB congeners, Ah-responsive C57BL/6 mice given single intraperitoneal doses of 100 mg/kg 3,3',4,4'-tetraCB showed marked decreases in the number of splenic PFCs formed in response to immunization with SRBCs (which are T-cell dependent antigens) compared with similarly treated Ah-nonresponsive DBA/2 mice. In addition, ED50 values for 2,3,7,8-TCDD, three CDFs, and two PCBs without ortho substitution (3,3',4,4',5-pentaCB and 3,3',4,4',5,5'-hexaCB) in this immunotoxicity assay were lower in C57BL/6 mice than in DBA/2 mice, and the order of immunotoxic potency of these six compounds was the same as that for potency in inducing CYP1A1. In another study, a series of four hexachlorinated biphenyls with differing chlorine substitution patterns displayed varying ED50 values in the same immunotoxicity assay as follows: 2, > 1,000, 120, and > 1,000 umol/kg for a mono-ortho- (2,3,3',4,4',5'-), di-ortho- (2,2',4,4',5,5'-), tri-ortho- (2,2',4,4',5',6-), and tetra-ortho (2,2',4,4',6,6'-)-isomer, respectively. /It was/ concluded that immunotoxic potency decreases (i.e., ED50s increase) with increasing ortho-chlorine substitution of PCBs, but, as shown above, the decrease was not monotonic with increasing degree of ortho chlorination. Furthermore, this relationship did not apply to more highly chlorinated PCBs with three or four ortho chlorines that are inactive as Ah-receptor agonists and only minimally induce CYP1A1. Three nonachlorobiphenyls (2,2',3,3',4,4',5,5',6-, 2,2',3,3',4,4',5,6,6'-, and 2,2',3,3',4,5,5',6,6'-nonaCB) and decachlorobiphenyl displayed ED50s for inhibition of the splenic PFC response to SRBC in C57BL/6 mice that were less than those for hexachlorobiphenyl isomers with multiple ortho chlorines reported above: 15, 7, 17, and 35 umol/kg, respectively. These results are consistent with the hypothesis that some PCBs induce immunotoxicity via Ah-receptor independent mechanisms. In an in vitro assay of cell proliferation in response to lipopolysaccharide (a T-cell independent antigen), Aroclors 1221, 1242, 1254, or 1260 inhibited the proliferative response similarly in splenocytes from either C57BL/6 or DBA/2 mice. Two non-ortho and two mono-ortho PCBs that have been demonstrated to be effective Ah-receptor agonists and CYP1A1 inducers did not inhibit the in vitro proliferative response to lipopolysaccharide, but two di-ortho congeners (2,2',3,4,4',5- and 2,2',4,4',5,5'-hexaCB) significantly inhibited the response. These in vitro results provide supporting evidence for the existence of mechanisms of PCB immunotoxic actions that are independent of the Ah receptor.
... This article reviews the current literature on endocrine-disrupting chemical (EDC) effects on the neuroendocrine system, particularly at the level of hypothalamic gonadotropin-releasing hormone (GnRH) neurons, the key cells involved in the regulation of reproductive function. The focus of this article is on two polychlorinated biphenyl mixtures (Aroclor 1221, Aroclor 1254) and two organochlorine pesticides (methoxychlor and chlorpyrifos). Some experimental data are presented for each of the four urban environmental toxicants on GnRH cells in vitro and in vivo. The results of in vitro experiments indicate that all four of the toxicants profoundly affect hypothalamic GnRH gene expression, cell survival, and neurite outgrowth, demonstrating direct effects of EDCs on a GnRH cell line. In in vivo experiments, three of the toxicants (Aroclor 1221, methoxychlor, and chlorpyrifos) caused significant alterations in GnRH mRNA levels in female rats. Both the in vitro and in vivo findings support the novel concept of chlorpyrifos as an EDC. The results, taken together with the literature, support the hypothesis that the neuroendocrine axis, and specifically GnRH neurons, are sensitive to urban environmental toxicants, and that reproductive and neurologic effects of EDCs may be mediated at this level of the hypothalamic-pituitary-gonadal axis.

Vapor Pressure

0.01 mmHg
Average vapor pressure of most volatile components: 6.7X10-3 mm Hg, 25 °C

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Impurities

Aroclor 1221 has few toxic polychlorinated dibenzofurans (PCDFs).

Other CAS

2051-61-8
11104-28-2

Wikipedia

3-chlorobiphenyl

Use Classification

INDUSTRIAL

Methods of Manufacturing

PCBs /were/ ... prepared industrially by the chlorination of biphenyl with anhydrous chlorine in the presence of a catalyst such as iron filings or ferric chloride. The products are complex mixtures of chlorobiphenyls, whose degree of chlorination depends principally on the time of contact (12-36 hr) of the biphenyl with anhydrous chlorine. The crude product is blown with air, and a small amount of lime is added to remove hydrogen chloride and ferric chloride. The resulting chlorinated mixtures are batch-distilled to remove color and traces of hydrogen chloride and ferric chloride. /Polychlorinated biphenyls/

General Manufacturing Information

Total USA sales of PCBs in 1970 amounted to ... 670 thousand kg Aroclor 1221. ...
The Aroclors are characterized by four digit numbers. The first two digits indicate that the mixture contains biphenyls (12), triphenyls (54) or both (25, 44); the last two digits give the weight percent of chlorine in the mixture (e.g., Aroclor 1242 contains biphenyls with approximately 42% chlorine). /Polychlorinated biphenyls/
Aroclor 1221 is a mixture of chlorinated biphenyls with the approximate distribution as follows: <1.0% mono-, 21.2% di-, 51.5% tri-, 27.3% tetra-, <0.6% pentachlorobiphenyl

Analytic Laboratory Methods

Method: EPA-EAD 608; Procedure: gas chromatography with electron capture detector; Analyte: Aroclor 1221; Matrix: municipal and industrial discharges; Detection Limit: not provided.
Method: EPA-NERL 505; Procedure: gas chromatography with electron capture detector; Analyte: Aroclor 1221; Matrix: finished drinking water, drinking water during intermediate stages of treatment, and the raw source water; Detection Limit: 15 ug/L.
Method: EPA-NERL 508A; Procedure: gas chromatography with electron capture detector; Analyte: Aroclor 1221; Matrix: finished drinking water, raw source water, or drinking water in any treatment stage; Detection Limit: 0.14 ug/L.
Method: EPA-NERL 525.2; Procedure: gas chromatography/mass spectrometry; Analyte: Aroclor 1221; Matrix: finished drinking water, source water, or drinking water in any treatment stage; Detection Limit: 0.054 ug/L.
For more Analytic Laboratory Methods (Complete) data for Aroclor 1221 (16 total), please visit the HSDB record page.

Storage Conditions

Store in tightly closed containers in a cool, well-ventilated area away from strong oxidizers (such as chlorine, bromine, and fluorine). A regulated marked area should be established where this chemical is handled, used, or stored ... /Polychlorinated biphenyls/
Drums, transformers, and other containers should be frequently inspected for leakage. Store in a cool, dry, well-ventilated location. Detached storage must be used. /Polychlorinated biphenyls/
PCB material should be stored in closed containers, in ventilated areas ... PCB's should be handled in isolated areas of the plant, where efficient ventilation systems remove airborne PCB's. ... /Polychlorinated bipenyls/

Interactions

Pretreatment of male rats with Aroclor 1254 at a dose of 25 mg/kg i.p. for 6 days resulted in potentiation of the hepatotoxicity of inhaled carbon tetrachloride (CCl4) as evidenced by a decrease in liver glucose-6-phosphatase and elevations of serum glutamic oxalacetic transaminase (SGOT), serum glutamic pyruvic transaminase (SGPT), isocitrate dehydrogenase, and sorbitol dehydrogenase. Aroclor 1254 alone did not demonstrate hepatotoxicity. Aroclor 1254 administration resulted in large increases in cytochrome c reductase, cytochrome P-450 (448) and P-Nitroanisole demethylation. Subsequent exposure to CCl4 vapor resulted in over 70% decreases in the latter two parameters. The potentiation was dose-dependent with a dose of 5 mg/kg or higher being effective. Aroclor 1260 administration gave results similar to those of Aroclor 1254, but Aroclor 1221 enhanced CCl4 toxicity to a lesser extent.

Stability Shelf Life

... PCB's are chemically very inert and are stable to conditions of hydrolysis and oxidation in industrial use. ... /Polychlorinated biphenyls/

Dates

Modify: 2023-08-15

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